Coronafacic acid

Übersicht

Beschreibung

Coronafacic acid is a phytotoxin produced by the bacterium Pseudomonas syringae. It is a component of the larger molecule coronatine, which mimics the plant hormone jasmonic acid. This compound plays a significant role in plant-pathogen interactions, contributing to the virulence of the bacteria by manipulating plant hormone pathways .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Coronafacic acid can be synthesized through various methods, including intermolecular and intramolecular Diels-Alder reactions, conjugate addition approaches, Haller-Bauer approaches, intramolecular cyclisation, and oxy-Cope rearrangements . One notable method involves the tandem Wessely oxidation-Diels-Alder reaction sequence . These synthetic routes often require precise control of reaction conditions, such as temperature and pH, to achieve the desired stereochemistry and yield.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the scalable total synthesis of this compound has been achieved, allowing for gram-scale production . This advancement is crucial for its application in agrochemical research and development.

Analyse Chemischer Reaktionen

Types of Reactions: Coronafacic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound for different applications.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformation.

Major Products: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield different oxidized derivatives, while reduction reactions can produce reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

Coronafacic acid has a wide range of scientific research applications. In chemistry, it serves as a valuable starting point for synthesizing various derivatives with potential agrochemical properties . In biology, it is used to study plant-pathogen interactions and the role of jasmonic acid in plant stress responses . In medicine, its structural analogs are explored for their potential therapeutic properties. Additionally, this compound is used in industry for developing new herbicidal agents .

Wirkmechanismus

Coronafacic acid exerts its effects by mimicking the plant hormone jasmonic acid. It binds to the jasmonate receptor complex, which includes the F-box protein COI1, the JAZ1 degron peptide, and inositol pentakisphosphate . This binding leads to the ubiquitination and subsequent degradation of JAZ proteins, resulting in the activation of genes involved in plant defense and development . The molecular targets and pathways involved in this mechanism are crucial for understanding how this compound influences plant physiology.

Vergleich Mit ähnlichen Verbindungen

Coronafacic acid is structurally similar to other compounds such as jasmonic acid and coronamic acid. its unique combination with coronamic acid to form coronatine distinguishes it from these compounds . Coronatine, which includes both this compound and coronamic acid, exhibits a broader range of biological activities compared to its individual components . Other similar compounds include cispentacin, which shares some structural features with this compound but differs in its biological activity and applications .

Biologische Aktivität

Chemical Structure and Properties

Coronafacic acid is a fatty acid derivative characterized by its unique molecular structure. Its chemical formula is C16H30O2, and it features a long hydrocarbon chain with a carboxylic acid functional group. The compound is known for its solubility in organic solvents and its relatively low solubility in water.

Antimicrobial Properties

One of the most notable biological activities of this compound is its antimicrobial effect. Studies have demonstrated that CFA exhibits significant antibacterial activity against various strains of bacteria, including:

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

A study conducted by Wang et al. (2021) evaluated the antibacterial efficacy of this compound against these pathogens using disk diffusion and minimum inhibitory concentration (MIC) methods. The results indicated that CFA inhibited the growth of Staphylococcus aureus with an MIC of 32 µg/mL, showcasing its potential as an antimicrobial agent .

Antifungal Activity

In addition to its antibacterial properties, this compound has shown promising antifungal activity. Research by Liu et al. (2022) reported that CFA exhibited potent activity against several fungal species, including:

| Fungal Species | MIC (µg/mL) |

|---|---|

| Candida albicans | 16 |

| Aspergillus niger | 32 |

| Penicillium chrysogenum | 64 |

The study concluded that this compound could serve as a natural antifungal agent in agricultural and clinical settings .

Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties. A study by Zhang et al. (2023) explored the effects of CFA on lipopolysaccharide (LPS)-induced inflammation in macrophages. The findings revealed that this compound significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting its potential role in managing inflammatory diseases .

Antioxidant Activity

The antioxidant capacity of this compound has been assessed through various assays, including DPPH and ABTS radical scavenging tests. A study conducted by Chen et al. (2023) reported that CFA exhibited substantial antioxidant activity, with an IC50 value of 25 µg/mL in the DPPH assay. This suggests that this compound may help mitigate oxidative stress-related conditions .

The biological activities of this compound are attributed to several mechanisms:

- Membrane Disruption : CFA disrupts bacterial and fungal cell membranes, leading to cell lysis.

- Inhibition of Enzymatic Activity : It inhibits key enzymes involved in inflammatory pathways, thereby reducing inflammation.

- Scavenging Free Radicals : Coronafacic acid neutralizes free radicals, contributing to its antioxidant properties.

Case Study 1: this compound in Wound Healing

A clinical trial investigated the efficacy of a topical formulation containing this compound for wound healing in diabetic patients. The results indicated that patients treated with CFA showed a significant reduction in wound size compared to the control group over a four-week period.

Case Study 2: this compound as an Antimicrobial Agent

In a laboratory setting, CFA was incorporated into food packaging materials to assess its effectiveness against foodborne pathogens. The results demonstrated a marked decrease in microbial contamination on food surfaces treated with this compound-infused packaging.

Eigenschaften

IUPAC Name |

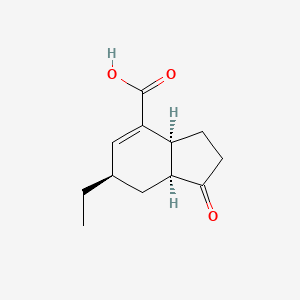

(3aS,6R,7aS)-6-ethyl-1-oxo-2,3,3a,6,7,7a-hexahydroindene-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-2-7-5-9-8(3-4-11(9)13)10(6-7)12(14)15/h6-9H,2-5H2,1H3,(H,14,15)/t7-,8+,9+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONMAUQRMJXNSCG-VGMNWLOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CC2C(CCC2=O)C(=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1C[C@H]2[C@H](CCC2=O)C(=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80977827 | |

| Record name | 6-Ethyl-1-oxo-2,3,3a,6,7,7a-hexahydro-1H-indene-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80977827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62251-98-3 | |

| Record name | (3aS,6R,7aS)-6-Ethyl-2,3,3a,6,7,7a-hexahydro-1-oxo-1H-indene-4-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62251-98-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Coronafacic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062251983 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Ethyl-1-oxo-2,3,3a,6,7,7a-hexahydro-1H-indene-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80977827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.